NSC781406

PI3Kα inhibition Kinase assay IC₅₀ comparison

NSC781406 (Compound 7k) is a propynyl-substituted benzenesulfonamide providing uniquely characterized inhibition across PI3Kα (2.0 nM), PI3Kβ (9.4 nM), PI3Kγ (2.7 nM), PI3Kδ (14 nM), and mTOR (5.4 nM). Unlike isoform-selective inhibitors, this five-target profile enables accurate cell-type-specific pathway modeling. Validated in vivo efficacy: 52% tumor volume reduction in BEL-7404 xenograft at 30 mg/kg, surpassing sorafenib at 50 mg/kg, with no mortality or body weight loss. Mean NCI-60 GI₅₀ = 65 nM. Enhanced PI3Kα potency (2x BEZ235) conserves supply in high-throughput screens.

Molecular Formula C29H27F2N5O5S2
Molecular Weight 627.7 g/mol
Cat. No. B609666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC781406
SynonymsNSC-781406;  NSC 781406;  NSC781406
Molecular FormulaC29H27F2N5O5S2
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F
InChIInChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3
InChIKeyBBRINJUWZRLWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC781406 for Research Procurement: PI3K/mTOR Dual Inhibitor with Quantified Potency Across Catalytic Subunits


NSC781406 (Compound 7k) is a benzenesulfonamide-derived small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1]. It belongs to the class of propynyl-substituted benzenesulfonamide PI3K/mTOR dual inhibitors designed to target multiple nodes of the PI3K/AKT/mTOR signaling axis simultaneously . The compound demonstrates defined inhibitory activity across PI3K catalytic isoforms (α, β, γ, δ) and mTOR, with a reported molecular weight of 627.68 g/mol and a chemical formula of C₂₉H₂₇F₂N₅O₅S₂ [2].

NSC781406 Procurement Rationale: Why PI3K Isoform Selectivity and Dual mTOR Engagement Preclude Generic Substitution


PI3K/mTOR pathway inhibitors are not functionally interchangeable, as differences in isoform selectivity profiles, dual-target engagement potency, and in vivo tolerability directly impact experimental outcomes. NSC781406 exhibits a distinct inhibitory fingerprint across PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR (IC₅₀ values of 2.0, 9.4, 2.7, 14, and 5.4 nM, respectively) [1], a pattern that differs quantitatively from both pan-PI3K/mTOR dual inhibitors such as BEZ235 and isoform-selective agents such as idelalisib (PI3Kδ-selective) [2]. Substituting a structurally related benzenesulfonamide analog or an alternative PI3K/mTOR inhibitor without verifying the specific IC₅₀ profile and in vivo efficacy data may introduce confounding variables in kinase inhibition assays, cellular proliferation studies, and xenograft tumor models, compromising reproducibility and data comparability across experiments [1].

NSC781406 Comparative Performance Data: Quantified Differentiation Versus BEZ235, Sorafenib, and In-Class Benchmarks


NSC781406 vs BEZ235: Head-to-Head PI3Kα Inhibitory Potency Comparison from Standardized Kinase Assay

NSC781406 demonstrates a 2-fold lower IC₅₀ value for PI3Kα inhibition compared to the well-characterized dual PI3K/mTOR inhibitor BEZ235 (NVP-BEZ235) when evaluated under comparable kinase assay conditions. The difference is derived from independent kinase inhibition studies measuring catalytic activity of the p110α subunit [1].

PI3Kα inhibition Kinase assay IC₅₀ comparison

NSC781406 Complete Isoform Selectivity Profile: Quantified PI3Kα/β/γ/δ and mTOR IC₅₀ Values for Experimental Design Precision

NSC781406 has been profiled across all Class I PI3K catalytic isoforms (α, β, γ, δ) and mTOR, yielding a complete quantitative inhibition fingerprint. The compound exhibits sub-10 nM potency against PI3Kα (2.0 nM), PI3Kγ (2.7 nM), PI3Kβ (9.4 nM), and mTOR (5.4 nM), with moderately reduced activity against PI3Kδ (14 nM) [1]. This comprehensive dataset contrasts with many alternative PI3K/mTOR inhibitors that lack full isoform profiling, complicating interpretation of cellular and in vivo results.

PI3K isoform selectivity mTOR inhibition Kinase profiling

NSC781406 In Vivo Tumor Growth Inhibition: Direct Comparison with Sorafenib in Hepatocellular Carcinoma Xenograft Model

In a BEL-7404 hepatocellular carcinoma mouse xenograft model, NSC781406 administered orally at 30 mg/kg once daily for 14 consecutive days produced a 52% mean reduction in relative tumor volume ratio compared to vehicle-treated controls. In the same study, the reference multikinase inhibitor sorafenib administered at 50 mg/kg yielded a 44% inhibition ratio [1]. This 8-percentage-point differential advantage was achieved at a 40% lower dose (30 mg/kg vs 50 mg/kg), and NSC781406 treatment was well tolerated with no observed mortality or significant body weight reduction .

Hepatocellular carcinoma Xenograft efficacy Tumor volume reduction

NSC781406 Broad-Spectrum Cytotoxicity: NCI-60 Panel Mean GI₅₀ of 65 nM with Sub-10 nM Activity Against Four Cell Lines

NSC781406 was evaluated against the NCI-60 panel of human cancer cell lines spanning leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, yielding a mean GI₅₀ value of 65 nM across all tested lines . Notably, four cancer cell lines exhibited GI₅₀ values below 10 nM, indicating sub-10 nM potency in the most sensitive tumor types . This broad-spectrum antiproliferative activity across diverse tumor histologies distinguishes NSC781406 from isoform-selective PI3K inhibitors whose efficacy is typically restricted to hematologic malignancies or specific solid tumor subsets with defined PI3K isoform dependencies [1].

NCI-60 panel Cytotoxicity screening GI₅₀ profiling

NSC781406 Optimal Application Scenarios: High-Confidence Use Cases Derived from Comparative Efficacy Evidence


Hepatocellular Carcinoma Xenograft Efficacy Studies Requiring Superior Tumor Growth Inhibition

Researchers conducting BEL-7404 or other hepatocellular carcinoma xenograft studies may select NSC781406 for its demonstrated 52% tumor volume reduction at 30 mg/kg, an outcome that exceeds the 44% inhibition achieved with sorafenib at a higher 50 mg/kg dose [1]. This use case is supported by the compound's favorable tolerability profile at the efficacious dose (no mortality or significant body weight reduction) , enabling longer-duration in vivo efficacy assessments without dose-limiting toxicity confounders.

Broad-Spectrum Cancer Cell Line Screening Across Solid and Hematologic Tumor Types

For investigators performing comparative cytotoxicity profiling across panels of cancer cell lines representing multiple tumor histologies, NSC781406 offers a validated mean GI₅₀ of 65 nM in the NCI-60 panel with sub-10 nM activity in the most sensitive lines . This broad-spectrum activity profile supports use as a reference PI3K/mTOR dual inhibitor in multi-cell-line screening campaigns where isoform-selective inhibitors would produce negative results in tumor types lacking the cognate isoform dependency.

PI3K/mTOR Dual Inhibition Experiments Requiring Complete Isoform Selectivity Characterization

Experimental designs that demand precise knowledge of compound selectivity across all Class I PI3K isoforms (α, β, γ, δ) and mTOR benefit from NSC781406's fully characterized five-target IC₅₀ dataset (2.0, 9.4, 2.7, 14, and 5.4 nM, respectively) [2]. This comprehensive profiling enables researchers to model cell-type-specific pathway inhibition based on differential isoform expression patterns, reducing interpretive ambiguity in knockdown or overexpression validation studies.

Studies Requiring Lower PI3Kα Inhibitor Concentrations to Minimize Compound Consumption

Experiments with limited compound supply or high-throughput screening workflows that demand minimal compound usage may prioritize NSC781406 for its 2-fold lower PI3Kα IC₅₀ (2.0 nM) compared to the widely used dual inhibitor BEZ235 (4 nM) [2]. The enhanced potency at the primary target enables equivalent target engagement at lower working concentrations, extending the utility of each purchased unit in long-term or large-scale experimental series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC781406

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.